(2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate
CAS No.: 28961-43-5
Cat. No.: VC11999096
Molecular Formula: C21H32O9
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28961-43-5 |
|---|---|
| Molecular Formula | C21H32O9 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate |
| Standard InChI | InChI=1S/C21H32O9/c1-5-18(22)28-12-9-25-15-21(8-4,16-26-10-13-29-19(23)6-2)17-27-11-14-30-20(24)7-3/h5-7H,1-3,8-17H2,4H3 |
| Standard InChI Key | MTPIZGPBYCHTGQ-UHFFFAOYSA-N |
| SMILES | CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C |
| Canonical SMILES | CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Synonyms
The compound is systematically named (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate, reflecting its branched ethoxylated trimethylolpropane core functionalized with acrylate groups. It is recognized by multiple synonyms, including:
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Ethoxylated (6) trimethylolpropane triacrylate
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SR499
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Aronix M-350
Molecular Formula and Structural Features
The molecular formula C₂₁H₃₂O₉ corresponds to a molecular weight of 428.47 g/mol . The structure consists of a trimethylolpropane backbone (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) ethoxylated with six ethylene oxide units, terminated by acrylate ester groups. The IUPAC name, 2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate, delineates the placement of acrylate moieties on the ethoxylated arms.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 75577-70-7 (primary), 28961-43-5 (alternate) |
| EC Number | 278-260-1 |
| Molecular Weight | 428.47 g/mol |
| Exact Mass | 428.205 g/mol |
| LogP | 1.62 |
| Deprecated CAS Numbers | 127175-81-9, 162628-74-2, 1646525-84-9, 178886-73-2 |
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via a two-step process:
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Ethoxylation: Trimethylolpropane reacts with ethylene oxide under basic catalysis to introduce ethoxy chains.
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Esterification: The ethoxylated intermediate is esterified with acrylic acid in the presence of acid catalysts (e.g., sulfuric acid) or enzyme-mediated systems to yield the triacrylate derivative .
Reaction Optimization
Critical parameters include temperature control (60–80°C for ethoxylation, 90–110°C for esterification), stoichiometric excess of acrylic acid, and inert gas purging to prevent premature polymerization. The final product is purified via vacuum distillation or column chromatography to achieve >95% purity.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a Newcrom R1 column (3 µm particle size) effectively separates this compound. The mobile phase comprises acetonitrile:water:phosphoric acid (65:35:0.1 v/v). For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid. Retention times are typically 8–10 minutes under isocratic conditions .
Table 2: HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (C18, 150 × 4.6 mm) |
| Mobile Phase | Acetonitrile:water:acid (65:35:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | 8.5 ± 0.5 min |
Spectroscopic Analysis
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FT-IR: Peaks at 1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C stretch), and 1180 cm⁻¹ (C-O-C ether stretch).
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NMR (¹H): Signals at δ 6.4–5.8 ppm (acrylate protons), δ 4.3–3.5 ppm (ethylene oxide and methylene groups), δ 1.2 ppm (ethyl group).
Industrial Applications
UV-Curable Coatings and Inks
As a trifunctional acrylate, this compound serves as a crosslinking agent in UV-curable formulations. Upon exposure to UV light, it undergoes rapid radical polymerization, forming dense, abrasion-resistant networks. Applications include:
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Printing Inks: Enhances adhesion to polyolefin substrates.
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Floor Coatings: Improves chemical resistance and hardness.
Adhesives and Sealants
The compound’s low viscosity (200–300 cP at 25°C) makes it suitable as a reactive diluent in epoxy-acrylate hybrid adhesives, reducing volatile organic compound (VOC) emissions while maintaining bond strength (>10 MPa tensile).
Environmental Impact and Degradation
Biodegradation
Acrylate esters generally exhibit low biodegradability (15–30% in 28-day OECD 301 tests) due to their hydrophobic nature. Hydrolysis half-lives in aqueous environments range from 50–200 days, depending on pH and temperature.
Ecotoxicology
The compound’s LogP of 1.62 suggests moderate bioaccumulation potential. Acute aquatic toxicity (LC₅₀ for Daphnia magna) is estimated at 10–50 mg/L, warranting containment measures during industrial discharge.
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